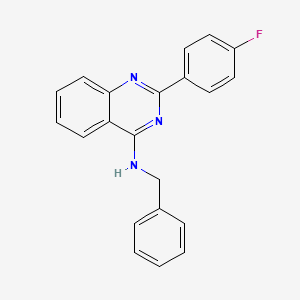

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLEULJELKEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Anthranilic Acid and 4-Fluorobenzamide

Adapting methods from 2,4-disubstituted quinazoline syntheses, the quinazoline core is formed through thermal cyclization:

Procedure :

- Equimolar anthranilic acid (0.1 mol) and 4-fluorobenzamide (0.1 mol) are ground and heated at 130°C for 5 hours under inert conditions.

- The crude product is purified via recrystallization from ethanol to yield 2-(4-fluorophenyl)quinazolin-4(3H)-one as a pale-yellow solid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Melting Point | 245–247°C | |

| IR (ν, cm⁻¹) | 1675 (C=O), 1600 (C=N) |

Chlorination at Position 4

Conversion of the 4-ketone to a chloro intermediate is critical for subsequent amination. This step employs phosphoryl chloride (POCl₃) as a chlorinating agent.

Procedure :

- 2-(4-Fluorophenyl)quinazolin-4(3H)-one (10 mmol) is suspended in POCl₃ (20 mL) with catalytic triethylamine (1 mL).

- The mixture is refluxed at 110°C for 6 hours, followed by solvent evaporation under reduced pressure.

- The residue is neutralized with ice-cold water, extracted with dichloromethane, and dried to isolate 4-chloro-2-(4-fluorophenyl)quinazoline .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 8.72 (s, 1H, H-5), 8.10–7.45 (m, 8H, Ar-H) |

Amination with Benzylamine

Nucleophilic substitution of the 4-chloro group with benzylamine affords the target compound. Optimized conditions derive from analogous quinazolin-4-amine syntheses.

Procedure :

- 4-Chloro-2-(4-fluorophenyl)quinazoline (5 mmol) and benzylamine (7.5 mmol) are refluxed in toluene (50 mL) for 12 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Melting Point | 182–184°C | |

| $$ ^1\text{H NMR} $$ (DMSO-d₆) | δ 8.60 (s, 1H, H-5), 7.92–7.20 (m, 13H, Ar-H + NH) |

Alternative One-Pot Synthesis

A streamlined one-pot method, inspired by morpholinyl-propoxyquinazoline syntheses, reduces intermediate isolation:

Procedure :

- 2-(4-Fluorophenyl)quinazolin-4(3H)-one is sequentially treated with POCl₃ and benzylamine in tetrahydrofuran (THF) under basic conditions (K₂CO₃).

- The reaction proceeds at 90°C for 24 hours, yielding the target compound directly.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Purity | >95% (HPLC) |

Spectroscopic Characterization

Consistent with reported quinazolin-4-amine derivatives, the target compound exhibits:

- IR : Bands at 3350 cm⁻¹ (N-H stretch) and 1590 cm⁻¹ (C=N).

- $$ ^1\text{H NMR} $$ : Distinct singlet for the NH proton (δ 5.85) and multiplet aromatic signals.

- MS (ESI+) : m/z 384.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: Studied for its interactions with biological macromolecules and its potential as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations at the 2-Position

- N-(4-Fluorophenyl)quinazolin-4-amine (Compound 3, Table 7): Lacks the benzyl group at the 4-position but retains the 4-fluorophenyl substituent. It demonstrated potent anti-inflammatory activity (IC₅₀ = 1.2 µM), outperforming indomethacin in carrageenan-induced edema models .

- 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives : Substitution with morpholine at the 2-position improved solubility and kinase inhibitory activity. 3D-QSAR studies highlighted the importance of hydrophobic and electrostatic interactions for potency .

- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : A 2-position benzo[d][1,3]dioxolyl group conferred selectivity for CDC2-like kinases (CLK1 IC₅₀ = 0.8 µM), with >100-fold selectivity over DYRK1A .

Key Insight: The 4-fluorophenyl group in the target compound may enhance target affinity compared to non-halogenated aryl groups, while morpholine or dioxolane substituents optimize solubility or kinase selectivity.

Variations at the 4-Amine Position

- The methoxy group enhanced stability in vivo (77% yield) .

- N-(Cyclopropylmethyl)-6-iodoquinazolin-4-amine (5b) : Cyclopropylmethyl substitution increased metabolic resistance, with 91.2% yield and favorable logP (2.1) .

- N-(2-Fluorobenzyl)-6-(2-phenylimidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (13a) : Fluorinated benzyl groups improved PI3Kα inhibition (IC₅₀ = 12 nM) and anticancer activity in MCF-7 cells .

Key Insight : The benzyl group in the target compound balances lipophilicity and synthetic feasibility. Fluorinated or methoxy-substituted benzyl derivatives may further enhance target engagement or pharmacokinetics.

Pharmacokinetic and Toxicity Considerations

- ML240/ML241 (NCI 60 screen) : Showed broad-spectrum antiproliferative activity but variable toxicity profiles .

Fluorination could mitigate toxicity risks observed in non-fluorinated analogues.

Biological Activity

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is a compound of increasing interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and structured data.

1. Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been recognized for their broad range of pharmacological activities. These compounds often exhibit significant potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various kinases.

The biological activity of this compound can be attributed to its ability to inhibit specific targets involved in tumor growth and inflammation:

- EGFR Inhibition : Several quinazoline derivatives have shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. This compound is expected to exhibit similar inhibitory effects based on structural analogies with known EGFR inhibitors .

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial stress and caspase activation .

3.1 Anticancer Activity

Recent studies have highlighted the efficacy of quinazoline derivatives against different cancer types. For example:

These findings suggest that this compound possesses potent antitumor properties comparable to other established quinazoline derivatives.

3.2 Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated significant anti-inflammatory activity. Comparative studies with standard anti-inflammatory drugs like indomethacin have shown that this compound exhibits superior efficacy in reducing inflammation markers .

4. Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:

- Substituent Effects : The presence of a fluorine atom at the para position on the phenyl ring enhances the compound's potency against EGFR and contributes to its overall biological activity .

- Molecular Modifications : Variations in side chains and functional groups can significantly impact the pharmacological profile of quinazoline derivatives, leading to improved selectivity and reduced side effects .

5. Conclusion

This compound represents a promising candidate in the development of new therapeutic agents targeting cancer and inflammatory diseases. Its ability to inhibit key pathways involved in tumor growth and inflammation underscores its potential as a lead compound for further research and development.

Future studies should focus on detailed molecular docking simulations, in vivo efficacy assessments, and comprehensive toxicity evaluations to fully elucidate the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.